1-(3,4-diethoxybenzoyl)piperidine
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Overview
Description
“1-(3,4-diethoxybenzoyl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines, including “this compound”, can be synthesized through various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . More research is needed to determine the specific synthesis process for “this compound”.
Molecular Structure Analysis
The molecular structure of “this compound” involves a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The conformational structures of piperidine in the neutral and cationic ground states have been explored using conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .
Chemical Reactions Analysis
Piperidines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More research is needed to understand the specific chemical reactions involving “this compound”.
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines, including “1-(3,4-diethoxybenzoyl)piperidine”, have significant potential in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research could focus on exploring the therapeutic potential of “this compound” and its derivatives, as well as developing efficient methods for their synthesis .
properties
IUPAC Name |
(3,4-diethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-19-14-9-8-13(12-15(14)20-4-2)16(18)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRZUBDSUJZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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